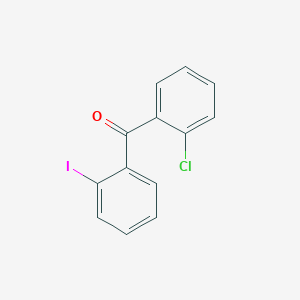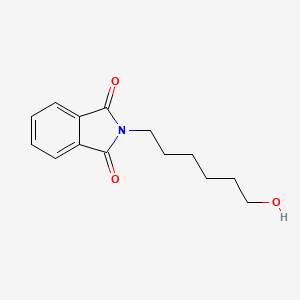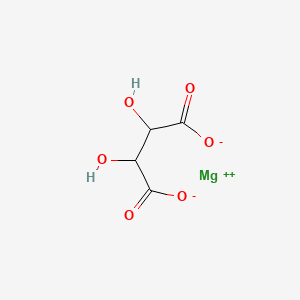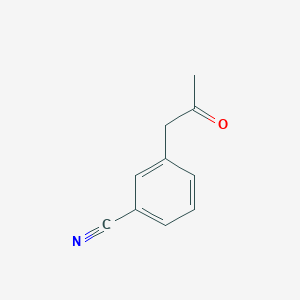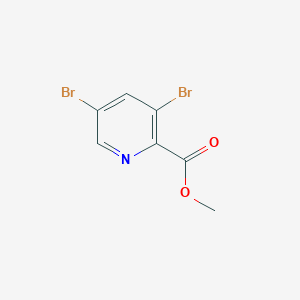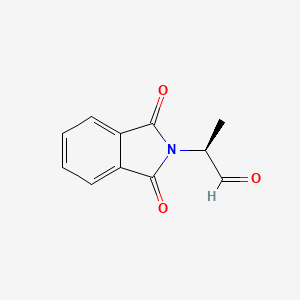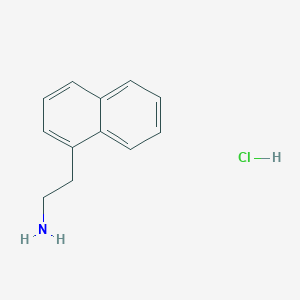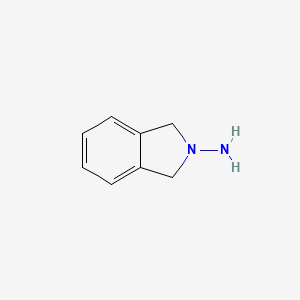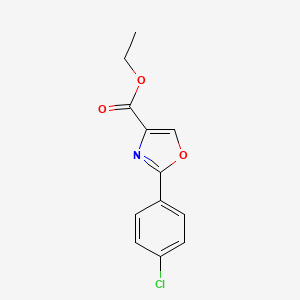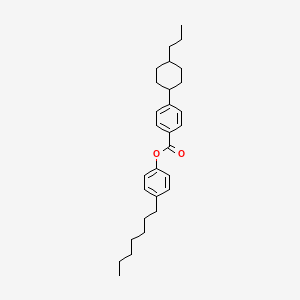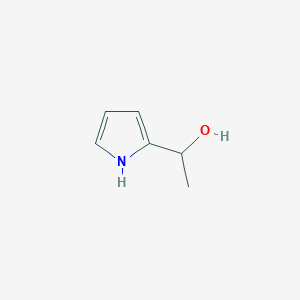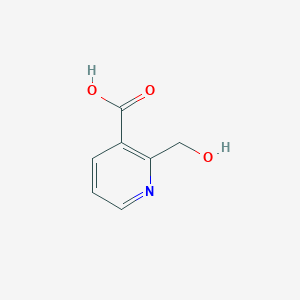
2-(Hydroxymethyl)nicotinic acid
説明
2-(Hydroxymethyl)nicotinic acid, also known as HMANA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinic acid and is synthesized through a multi-step process. In
科学的研究の応用
Antibacterial and Antibiofilm Properties
Nicotinamide derivatives, which include 2-(Hydroxymethyl)nicotinic acid, have been studied for their antibacterial and antibiofilm properties . These compounds have been found to be effective against a variety of bacteria, including Enterococcus faecalis .
Computational Analyses
These compounds are also used in computational analyses. For instance, the electronic properties of synthesized compounds are examined using HOMO/LUMO contour plot and MEP maps .
Synthesis of Nicotinamide Derivatives
2-(Hydroxymethyl)nicotinic acid is used in the synthesis of nicotinamide derivatives. These derivatives have a wide range of biological applications .
Anti-Inflammatory and Analgesic Efficacy
Some 2-substituted aryl derivatives of nicotinic acid, which could potentially include 2-(Hydroxymethyl)nicotinic acid, have shown anti-inflammatory and analgesic efficacy .
Biosynthesis of Nicotinic Acid
2-(Hydroxymethyl)nicotinic acid could potentially be used in the biosynthesis of nicotinic acid. For instance, the whole cells of E. coli pRSF-AfNit2 were immobilized for the efficient biosynthesis of nicotinic acid .
Treatment of Various Diseases
Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases. Some derivatives have proven effective against Alzheimer’s disease .
作用機序
Target of Action
2-(Hydroxymethyl)nicotinic acid, a derivative of nicotinic acid, is likely to interact with similar targets as its parent compound . Nicotinic acid and its derivatives are known to interact with a variety of targets, including peripheral vasodilators, which play a crucial role in treating muscle and joint pain .
Mode of Action
For instance, methyl nicotinate is believed to promote the release of prostaglandin D2, which acts locally due to its short half-life . This leads to peripheral vasodilation, enhancing local blood flow at the site of application .
Biochemical Pathways
The biochemical pathways affected by 2-(Hydroxymethyl)nicotinic acid are likely to be similar to those affected by other nicotinic acid derivatives. Three pathways of nicotine degradation, namely the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria . These pathways involve specific genome architecture, regulation mechanisms, and specific genes or enzymes .
Pharmacokinetics
It’s known that in the solid state, 2-(hydroxymethyl)nicotinic acid exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-odhpca) . This tautomeric form and its polymorphs could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
Based on the actions of similar compounds, it can be inferred that the compound may lead to enhanced local blood flow at the site of application due to peripheral vasodilation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Hydroxymethyl)nicotinic acid. For instance, the polymorphism of 2-(Hydroxymethyl)nicotinic acid, which stems from distinctive packing arrangements of the molecules, can be affected by various acidic additives . Additionally, exogenous factors such as the application of other compounds can also influence the compound’s action .
特性
IUPAC Name |
2-(hydroxymethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-6-5(7(10)11)2-1-3-8-6/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFXWEGDOSFZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509119 | |
| Record name | 2-(Hydroxymethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)nicotinic acid | |
CAS RN |
81113-14-6 | |
| Record name | 2-(Hydroxymethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81113-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxymethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



